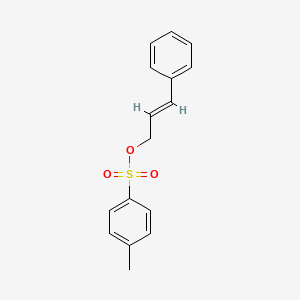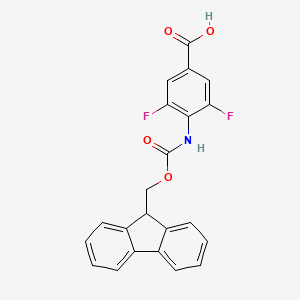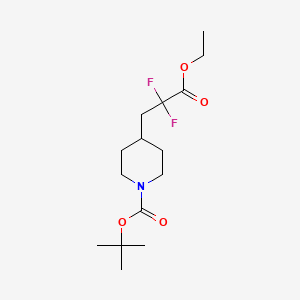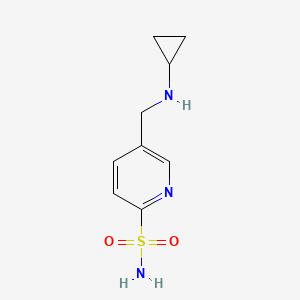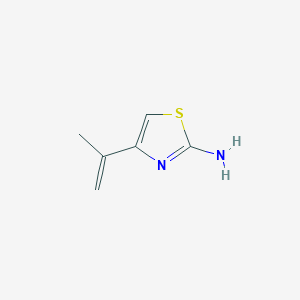![molecular formula C15H21F3N4O5S B13571122 Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B13571122.png)
Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate is a complex organic compound with a molecular weight of 412.39 g/mol . It is characterized by the presence of a trifluoromethanesulfonyloxy group attached to a pyrimidinyl ring, which is further connected to a diazepane ring structure. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 4-(pyrimidin-2-yl)-1,4-diazepane-1-carboxylate with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using standard techniques like column chromatography.
Analyse Chemischer Reaktionen
Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize specific functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethanesulfonyloxy group is known to be a good leaving group, which facilitates various substitution reactions. The pyrimidinyl and diazepane rings provide structural stability and influence the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate include:
Tert-butyl 4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]piperazine-1-carboxylate: This compound has a similar structure but with a piperazine ring instead of a diazepane ring.
Tert-butyl 4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate: Another structurally related compound with a piperidine ring.
The uniqueness of this compound lies in its specific ring structure and the presence of the trifluoromethanesulfonyloxy group, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C15H21F3N4O5S |
|---|---|
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
tert-butyl 4-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C15H21F3N4O5S/c1-14(2,3)26-13(23)22-8-4-7-21(9-10-22)12-19-6-5-11(20-12)27-28(24,25)15(16,17)18/h5-6H,4,7-10H2,1-3H3 |
InChI-Schlüssel |
GMNFVOSWRXBDMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CC(=N2)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


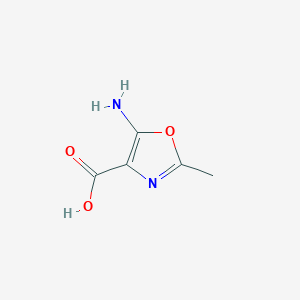
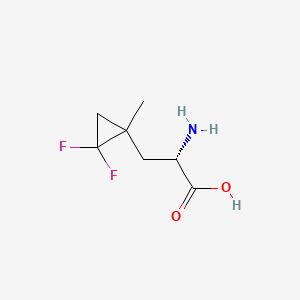
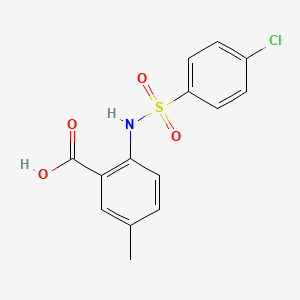

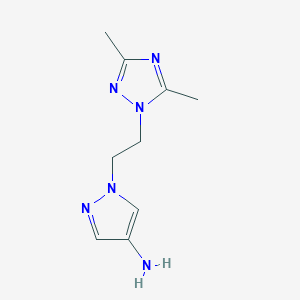
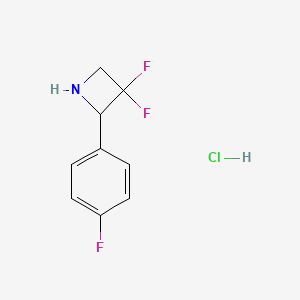
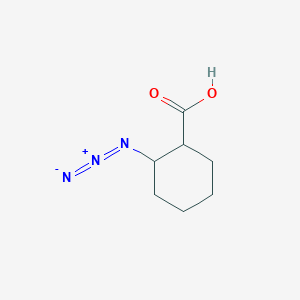
![2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 2-(phenylformamido)acetate](/img/structure/B13571091.png)
